molecular formula C16H24N2O4 B7946548 tert-Butyl 4-((3-hydroxypropyl)carbamoyl)benzylcarbamate

tert-Butyl 4-((3-hydroxypropyl)carbamoyl)benzylcarbamate

Cat. No.: B7946548
M. Wt: 308.37 g/mol
InChI Key: GRFLPXBNZQAJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-((3-hydroxypropyl)carbamoyl)benzylcarbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzylcarbamate moiety, and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the protection of functional groups, selective reactions to introduce the desired substituents, and purification steps to obtain the final product in high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-((3-hydroxypropyl)carbamoyl)benzylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its carbamate moiety is of particular interest in the study of enzyme inhibition and activation .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its functional groups allow for cross-linking reactions, which are essential in the formation of durable materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((3-hydroxypropyl)carbamoyl)benzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The hydroxypropyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

  • tert-Butyl (3-hydroxypropyl)carbamate
  • tert-Butyl benzylcarbamate
  • tert-Butyl (4-hydroxybutyl)carbamate

Comparison: tert-Butyl 4-((3-hydroxypropyl)carbamoyl)benzylcarbamate is unique due to the presence of both a benzylcarbamate and a hydroxypropyl group. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only contain one of these functional groups .

Properties

IUPAC Name

tert-butyl N-[[4-(3-hydroxypropylcarbamoyl)phenyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(21)18-11-12-5-7-13(8-6-12)14(20)17-9-4-10-19/h5-8,19H,4,9-11H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFLPXBNZQAJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.